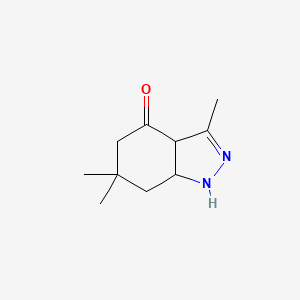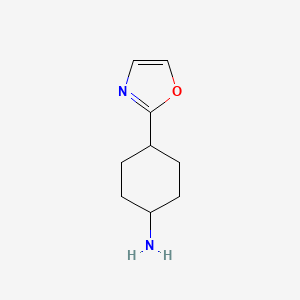
1,4-Piperazinedimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Piperazinedimethanol is an organic compound with the molecular formula C6H14N2O2. It is a derivative of piperazine, featuring two hydroxymethyl groups attached to the nitrogen atoms of the piperazine ring. This compound is known for its versatility in various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Piperazinedimethanol can be synthesized through several methods. One common approach involves the reaction of piperazine with formaldehyde. The reaction typically proceeds as follows:
-
Reaction with Formaldehyde: : Piperazine is reacted with formaldehyde in the presence of a suitable solvent. The reaction mixture is then subjected to hydrogenation over a metallic hydrogenation catalyst to produce this compound .
-
Oxidation of Piperazine-1,4-dimethanol: : Another method involves the oxidation of piperazine-1,4-dimethanol to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Piperazinedimethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form piperazine derivatives with different substituents.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a metallic catalyst is often used for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces piperazine derivatives.
Substitution: Produces substituted piperazine compounds.
Aplicaciones Científicas De Investigación
1,4-Piperazinedimethanol has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, softening agents, and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1,4-piperazinedimethanol involves its interaction with various molecular targets. The hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine-1,4-dimethanol: Similar in structure but lacks the additional hydroxymethyl groups.
N,N’-Dimethylolpiperazine: Another derivative of piperazine with different substituents.
Uniqueness
1,4-Piperazinedimethanol is unique due to its dual hydroxymethyl groups, which provide distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
3312-58-1 |
|---|---|
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)piperazin-1-yl]methanol |
InChI |
InChI=1S/C6H14N2O2/c9-5-7-1-2-8(6-10)4-3-7/h9-10H,1-6H2 |
Clave InChI |
NQEQVKVMCQIFFB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12438438.png)
![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B12438445.png)


![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12438451.png)


![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12438474.png)


![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12438488.png)



